molecular formula C9H16BBrO2 B13558572 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13558572
M. Wt: 246.94 g/mol
InChI Key: JCSNGZHKQHYJDK-UHFFFAOYSA-N
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Description

2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a brominated allyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

    Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Substitution Products: Amines, thiols, ethers

    Cross-Coupling Products: Biaryl compounds, styrenes

    Oxidation Products: Epoxides, alcohols

Scientific Research Applications

2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is employed in the preparation of advanced materials, such as polymers and dendrimers, due to its ability to form stable boron-carbon bonds.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds and participate in various chemical transformations. The bromine atom in the allyl group acts as a leaving group in substitution and cross-coupling reactions, while the boron atom facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric properties of the dioxaborolane ring, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(1-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(1-Bromo-2-methylprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(1-Bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a brominated allyl group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and selectivity, allowing for efficient formation of carbon-carbon and carbon-heteroatom bonds in various chemical reactions.

Properties

Molecular Formula

C9H16BBrO2

Molecular Weight

246.94 g/mol

IUPAC Name

2-(1-bromoprop-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C9H16BBrO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h6-7H,1H2,2-5H3

InChI Key

JCSNGZHKQHYJDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C=C)Br

Origin of Product

United States

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